molecular formula C9H9ClN2O2 B1271052 4-[(Chloroacetyl)amino]benzamide CAS No. 85126-67-6

4-[(Chloroacetyl)amino]benzamide

Cat. No.: B1271052
CAS No.: 85126-67-6
M. Wt: 212.63 g/mol
InChI Key: AHXTYKMJPLXNOS-UHFFFAOYSA-N
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Description

4-[(Chloroacetyl)amino]benzamide is a chemical compound with the molecular formula C9H9ClN2O2 and a molecular weight of 212.63 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Chloroacetyl)amino]benzamide typically involves the reaction of 4-aminobenzamide with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a low temperature to control the reaction rate and yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4-[(Chloroacetyl)amino]benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to form 4-aminobenzamide and chloroacetic acid.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.

    Hydrolysis: Hydrolysis reactions are conducted in aqueous solutions, often with the addition of a base such as sodium hydroxide to facilitate the reaction.

Major Products Formed:

    Substitution Reactions: Various substituted derivatives of this compound.

    Hydrolysis: 4-aminobenzamide and chloroacetic acid.

Scientific Research Applications

4-[(Chloroacetyl)amino]benzamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other chemical compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of various industrial chemicals and materials.

Comparison with Similar Compounds

    4-aminobenzamide: A precursor in the synthesis of 4-[(Chloroacetyl)amino]benzamide.

    Chloroacetyl chloride: A reagent used in the synthesis of this compound.

Uniqueness: this compound is unique due to its specific chemical structure, which allows it to undergo a variety of chemical reactions and interact with different molecular targets. Its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine, highlight its significance.

Properties

IUPAC Name

4-[(2-chloroacetyl)amino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O2/c10-5-8(13)12-7-3-1-6(2-4-7)9(11)14/h1-4H,5H2,(H2,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHXTYKMJPLXNOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50368041
Record name 4-[(chloroacetyl)amino]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85126-67-6
Record name 4-[(2-Chloroacetyl)amino]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85126-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(chloroacetyl)amino]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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